

# 1-Propargyl-1H-benzotriazole synthesis and properties

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Compound of Interest		
Compound Name:	1-Propargyl-1H-benzotriazole	
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An In-depth Technical Guide to **1-Propargyl-1H-benzotriazole**: Synthesis, Properties, and Applications

### Introduction

**1-Propargyl-1H-benzotriazole**, also known as 1-(2-Propynyl)-1H-benzotriazole, is a versatile heterocyclic compound featuring a benzotriazole core N-substituted with a propargyl group. This terminal alkyne functionality makes it a valuable building block in organic synthesis, particularly in the field of "click chemistry." Its ability to readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions allows for the efficient construction of complex 1,2,3-triazole-containing molecules.[1][2] This property has positioned **1-Propargyl-1H-benzotriazole** as a key intermediate in the synthesis of compounds for pharmaceuticals, agrochemicals, and materials science. The benzotriazole moiety itself is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4]

# Synthesis of 1-Propargyl-1H-benzotriazole

The most common and straightforward method for synthesizing **1-Propargyl-1H-benzotriazole** is the N-alkylation of 1H-benzotriazole with a propargyl halide, such as propargyl bromide. The reaction typically proceeds in the presence of a base to deprotonate the benzotriazole, facilitating nucleophilic attack on the propargyl halide. An effective and simple solvent-free technique for highly regioselective N-alkylation of benzotriazole has been developed using



potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), silica (SiO<sub>2</sub>), and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions, which favors the formation of 1-alkyl benzotriazoles.[5]

# **Experimental Protocol: N-Alkylation of 1H-Benzotriazole**

This protocol is a representative method for the synthesis of **1-Propargyl-1H-benzotriazole**.

#### Materials:

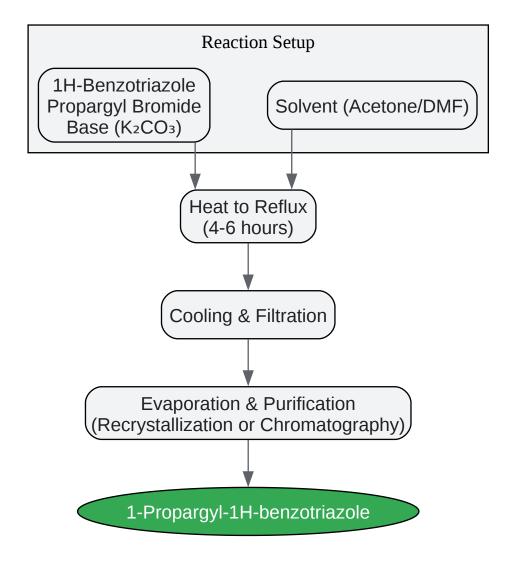
- 1H-Benzotriazole
- Propargyl bromide (or propargyl chloride)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or another suitable base (e.g., NaOH)
- Acetone or Dimethylformamide (DMF) as solvent
- Ethyl acetate and water for workup
- · Anhydrous magnesium sulfate or sodium sulfate for drying

#### Procedure:

- To a solution of 1H-benzotriazole (1.0 equivalent) in acetone, add powdered potassium carbonate (1.5 equivalents).
- Stir the suspension vigorously at room temperature.
- Add propargyl bromide (1.1 equivalents) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield



#### pure 1-Propargyl-1H-benzotriazole.



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Caption: General workflow for the synthesis of **1-Propargyl-1H-benzotriazole**.

# Physicochemical and Spectroscopic Properties

**1-Propargyl-1H-benzotriazole** is a stable, solid compound at room temperature. Its key properties are summarized in the table below. The terminal alkyne group is the most significant feature for its chemical reactivity.



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub>	[6]
Molecular Weight	157.17 g/mol	[6]
CAS Number	142321-23-1	[6]
Melting Point	52-56 °C	[7]
Appearance	White to light tan solid	
Assay	96%	[7]
Solubility	Soluble in most organic solvents like methanol, ethanol, acetone, chloroform, and DMF. Slightly soluble in cold water.	[8]
SMILES	C#CCn1nnc2ccccc12	[7]
InChI Key	HGIJKQXOOIWWGO- UHFFFAOYSA-N	[7]

Spectroscopic characterization is essential to confirm the structure.

- ¹H NMR: Expected signals include a triplet for the acetylenic proton (~2.5 ppm), a doublet for the methylene protons (~5.0 ppm), and multiplets for the aromatic protons of the benzotriazole ring (~7.3-8.1 ppm).
- ¹³C NMR: Signals for the two sp-hybridized carbons of the alkyne, the methylene carbon, and the aromatic carbons are expected.
- IR Spectroscopy: A characteristic sharp peak for the C≡C-H stretch around 3300 cm<sup>-1</sup> and a
  peak for the C≡C stretch around 2100 cm<sup>-1</sup> would be present.

# **Applications in Research and Development**

The primary utility of **1-Propargyl-1H-benzotriazole** stems from its reactive alkyne group, making it a versatile reactant for various organic transformations.



# **Click Chemistry (CuAAC)**

The most prominent application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction joins the terminal alkyne of **1-PropargyI-1H-benzotriazole** with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1] This "click" reaction is widely used in drug discovery and bioconjugation due to its reliability, high yields, and tolerance of a wide range of functional groups under mild conditions.[1][9]

Examples of its use in drug development include:

- Antibacterial Agents: Preparation of clarithromycin analogs with antibacterial activity.[6]
- Antifungal Agents: Synthesis of oxindole-1-H-1,2,3-triazole hybrids and carbazole hybrid molecules exhibiting promising antifungal efficacy.[10][11]
- Anticancer Agents: The resulting 1,2,3-triazole derivatives are explored for their potential as anticancer agents.[12]

#### **Other Reactions**

Beyond click chemistry, **1-Propargyl-1H-benzotriazole** serves as a reactant in several other important reactions:

- Sonogashira coupling[6]
- Hydroboration and hydrostannylation reactions[6]
- Brønsted superacid-catalyzed reactions[6]

# **Corrosion Inhibition**

While **1-Propargyl-1H-benzotriazole** is primarily used in synthesis, the parent benzotriazole scaffold is a well-known and effective corrosion inhibitor, especially for copper and its alloys.[8] [13][14] It forms a protective, chemisorbed barrier film on the metal surface.[15] This property is relevant as derivatives synthesized from **1-Propargyl-1H-benzotriazole** may retain or have modified corrosion inhibition capabilities, an area of interest in materials science.



# Experimental Protocols: Key Reactions Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This generalized protocol describes the use of **1-Propargyl-1H-benzotriazole** in a typical click reaction.

#### Materials:

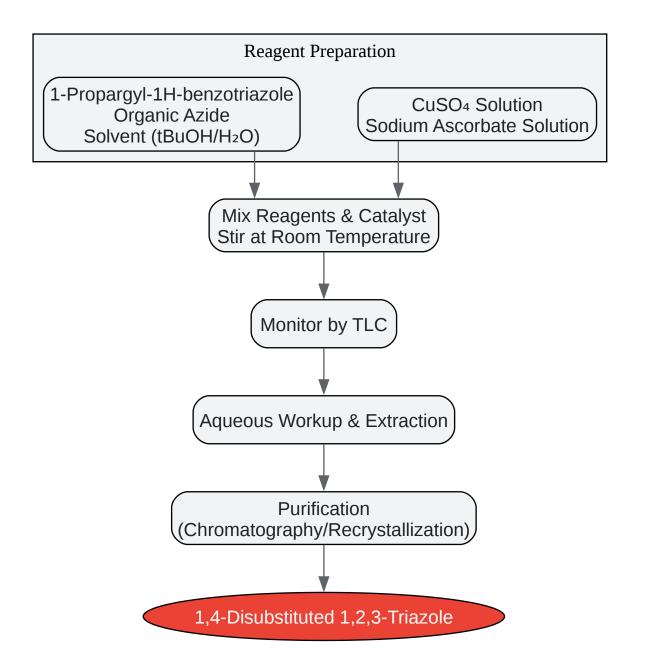
- 1-Propargyl-1H-benzotriazole (1.0 equivalent)
- Organic azide (1.0-1.1 equivalents)
- Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O) (0.01-0.1 equivalents)
- Sodium ascorbate (0.1-0.5 equivalents)
- Solvent (e.g., t-BuOH/H<sub>2</sub>O 1:1, DMF, DMSO)

#### Procedure:

- In a reaction vessel, dissolve 1-Propargyl-1H-benzotriazole and the organic azide in the chosen solvent.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- In another vial, prepare an aqueous solution of CuSO<sub>4</sub>·5H<sub>2</sub>O.
- Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO<sub>4</sub>·5H<sub>2</sub>O solution. The order of addition is crucial to ensure the in-situ reduction of Cu(II) to the active Cu(I) catalyst.
- Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC.
- Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.



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Caption: Generalized workflow for a CuAAC "click" reaction.

# **Logical Workflow in Drug Discovery**



**1-Propargyl-1H-benzotriazole** is not typically the final active molecule but rather a critical intermediate. Its role in the drug discovery pipeline is to provide a reliable "handle" for connecting the benzotriazole scaffold to other molecular fragments via a stable triazole linker, enabling the rapid generation of diverse compound libraries for biological screening.



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Caption: Role of **1-Propargyl-1H-benzotriazole** in a drug discovery workflow.

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